molecular formula C8H10N2O4S2 B092322 N-(Dimethyl-lambda4-sulfanylidene)-4-nitrobenzenesulfonamide CAS No. 18922-58-2

N-(Dimethyl-lambda4-sulfanylidene)-4-nitrobenzenesulfonamide

Cat. No. B092322
CAS RN: 18922-58-2
M. Wt: 262.3 g/mol
InChI Key: WEESENDMYMPAIX-UHFFFAOYSA-N
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Description

N-(Dimethyl-lambda4-sulfanylidene)-4-nitrobenzenesulfonamide, commonly known as DMTS, is a sulfur-containing organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMTS is a yellow crystalline powder that is soluble in organic solvents and is widely used in research laboratories for its unique properties.

Mechanism Of Action

The mechanism of action of DMTS is not fully understood. However, it is believed that DMTS exerts its biological effects by modifying the thiol groups of proteins and peptides. This modification can lead to changes in the structure and function of the protein or peptide, resulting in altered biological activity.

Biochemical And Physiological Effects

DMTS has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that DMTS can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response. DMTS has also been shown to induce apoptosis (programmed cell death) in cancer cells. In vivo studies have demonstrated that DMTS can reduce inflammation and tumor growth in animal models.

Advantages And Limitations For Lab Experiments

One of the main advantages of DMTS is its ease of synthesis and availability. DMTS is relatively inexpensive and can be synthesized in a laboratory setting. Additionally, DMTS has a unique sulfur-containing structure that makes it a useful reagent for the modification of proteins and peptides. However, one limitation of DMTS is its potential toxicity. DMTS can be toxic if ingested or inhaled, and proper safety precautions should be taken when handling this compound.

Future Directions

There are several future directions for research involving DMTS. One area of interest is the development of DMTS-based therapies for the treatment of inflammatory diseases and cancer. Another area of interest is the use of DMTS as a tool for the modification of proteins and peptides. Additionally, further studies are needed to fully understand the mechanism of action of DMTS and its potential toxicity. Overall, DMTS has significant potential for a wide range of scientific applications and warrants further investigation.

Synthesis Methods

The synthesis of DMTS involves the reaction of 4-nitrobenzenesulfonyl chloride with dimethyl sulfide in the presence of a base such as triethylamine. The reaction takes place under mild conditions and yields DMTS as a product. The synthesis of DMTS is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

DMTS has been extensively studied for its potential applications in various fields such as medicine, biology, and chemistry. In medicine, DMTS has been found to possess anti-inflammatory and anti-cancer properties. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. In biology, DMTS has been used as a reagent for the modification of proteins and peptides. In chemistry, DMTS has been used as a sulfur source for the synthesis of various compounds.

properties

CAS RN

18922-58-2

Product Name

N-(Dimethyl-lambda4-sulfanylidene)-4-nitrobenzenesulfonamide

Molecular Formula

C8H10N2O4S2

Molecular Weight

262.3 g/mol

IUPAC Name

N-(dimethyl-λ4-sulfanylidene)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C8H10N2O4S2/c1-15(2)9-16(13,14)8-5-3-7(4-6-8)10(11)12/h3-6H,1-2H3

InChI Key

WEESENDMYMPAIX-UHFFFAOYSA-N

SMILES

CS(=NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])C

Canonical SMILES

CS(=NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])C

synonyms

S,S-Dimethyl-N-[(4-nitrophenyl)sulfonyl]sulfilimine

Origin of Product

United States

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